molecular formula C16H19BFNO3 B2356716 7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 2248157-24-4

7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B2356716
CAS No.: 2248157-24-4
M. Wt: 303.14
InChI Key: KCDSWAUVPZUTCE-UHFFFAOYSA-N
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Description

“7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound with the formula C16H19BFNO3 . It is typically in-stock and has a molecular weight of 303.14 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was obtained by a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FTIR, 1H and 13C NMR, and MS . The single crystal structure was determined by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C16H19BFNO3 and a molecular weight of 303.14 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Hydrolysis and Structural Analysis

The compound 7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has been studied for its hydrolysis behavior. Researchers found that it hydrolyzes rapidly in air, but rather than producing the expected product, it forms either a zwitterion or an anhydride, depending on hydrolysis conditions. Both hydrolysis products were structurally characterized, revealing insights into their molecular formation and the possibility that monomeric forms of similar compounds might not be isolated in their neutral base-free form (Son et al., 2015).

Synthesis and Structural Properties

Another research focus is the synthesis and detailed structural analysis of similar boric acid ester intermediates, which include the study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These studies involve the use of various spectroscopic methods and X-ray diffraction, providing insights into their molecular structures and physicochemical properties. Density Functional Theory (DFT) calculations have also been used to confirm the structures and explore molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Suzuki Cross-Coupling Reactions

The utility of such compounds in Suzuki cross-coupling reactions has been explored. A methodology involving the introduction of aryl and vinyl substituents in quinoline derivatives through these reactions has been developed, highlighting the compound's role as a versatile intermediate in organic synthesis (Babudri et al., 2006).

Antimicrobial Applications

In the field of medicinal chemistry, derivatives of quinoline, including 7-Fluoro-6-methoxyquinolines, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial strains, contributing to the development of new antibacterial agents (Chen et al., 2001).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, such as medicine and chemical synthesis, given the unique properties of boronic acid pinacol ester compounds .

Properties

IUPAC Name

7-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFNO3/c1-15(2)16(3,4)22-17(21-15)11-6-7-19-13-9-12(18)14(20-5)8-10(11)13/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDSWAUVPZUTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C(=CC3=NC=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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